4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide
Description
The compound 4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide is a sulfonohydrazide derivative featuring a 1-methyl-2-oxoindole-3-ylidene core linked to a 4-ethoxybenzenesulfonohydrazide group. The ethoxy group at the para position of the benzene ring may enhance lipophilicity, while the indole-3-ylidene system contributes to π-stacking interactions and conformational rigidity.
Synthesis of such compounds typically involves condensation of substituted isatins (indole-2,3-diones) with sulfonohydrazides under reflux conditions in ethanol, as demonstrated in related systems .
Properties
IUPAC Name |
4-ethoxy-N-(2-hydroxy-1-methylindol-3-yl)iminobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-24-12-8-10-13(11-9-12)25(22,23)19-18-16-14-6-4-5-7-15(14)20(2)17(16)21/h4-11,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVIBIAXPQNWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=NC2=C(N(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417652 | |
| Record name | F1058-0320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6484-53-3 | |
| Record name | F1058-0320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a sulfonohydrazide under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Biological Activity
4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide, also known as ChemDiv Compound ID 4440-0322, is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C17H17N3O4S, and it exhibits various properties that may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Weight | 359.41 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
| LogP (Partition Coefficient) | 2.189 |
| Water Solubility (LogSw) | -2.91 |
| Acid Dissociation Constant (pKa) | 5.28 |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor.
Anticancer Properties
Recent studies have indicated that this compound may exhibit significant anticancer activity. For instance, a study conducted on cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on certain enzymes involved in tumor progression. Specifically, it has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and angiogenesis.
Case Studies
Case Study 1: Antitumor Activity
In a recent experiment involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in inflammatory diseases.
Research Findings
Several research findings support the biological activity of this compound:
- Mechanism of Action : The compound's mechanism involves the inhibition of specific signaling pathways associated with cancer cell survival and proliferation.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, suggesting potential for combination therapies.
- Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethoxy-N'-[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzene-1-sulfonohydrazide?
- Methodology : Synthesis typically involves multi-step reactions starting with the preparation of intermediates such as the indol-3-ylidene core and sulfonohydrazide moiety. Key steps include:
- Coupling the ethoxybenzene sulfonyl chloride with a hydrazine derivative under basic conditions (e.g., ethanol with triethylamine as a catalyst) .
- Condensation of the hydrazide intermediate with the 3Z-indol-3-ylidene fragment via reflux in aprotic solvents (e.g., DMF or dichloromethane) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Crystals grown via slow evaporation in ethanol/dichloromethane are analyzed to confirm the Z-configuration of the hydrazone bond and planarity of the indole moiety .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify proton environments (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃, sulfonamide NH at δ ~10–12 ppm) .
- FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1700 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between computational models and experimental structures?
- Methodology :
- Use SHELX software (e.g., SHELXL for refinement) to reconcile discrepancies in bond lengths/angles. For example, differences in the sulfonohydrazide torsion angles may arise due to crystal packing effects; refine using high-resolution data (R factor < 0.05) .
- Validate computational models (DFT or molecular mechanics) against SCXRD data by adjusting force field parameters to match experimental geometries .
Q. What strategies are effective for analyzing conflicting bioactivity results in different assay systems?
- Methodology :
- Dose-response standardization : Normalize activity data using reference inhibitors (e.g., kinase inhibitors for enzyme assays) to account for assay variability .
- Molecular docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., indole-based receptors) and compare with experimental IC₅₀ values. Discrepancies may indicate allosteric binding sites or solvent effects .
- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., benzimidazole-sulfonamide hybrids) to identify trends in bioactivity .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C in ethanol improves yield by 20% but may increase hydrolysis byproducts .
- In-situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Data Analysis and Interpretation
Q. What advanced techniques are recommended for interpreting ambiguous NMR or mass spectrometry data?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) by correlating ¹H-¹³C couplings .
- High-resolution mass spectrometry (HRMS) : Use ESI+ or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 413.1245 for C₁₈H₂₁N₃O₄S) and distinguish isotopic patterns from impurities .
Q. How should researchers address discrepancies in thermal stability data between TGA and DSC analyses?
- Methodology :
- Cross-validate using dynamic TGA (heating rate 10°C/min under N₂) and DSC to identify decomposition events (e.g., sulfonamide degradation at ~250°C). Discrepancies may arise from sample crystallinity or moisture content .
Software and Computational Tools
Q. Which software tools are most reliable for refining crystal structures of hydrazone derivatives?
- Recommendations :
- SHELX suite : Robust for small-molecule refinement; use SHELXL to apply restraints for flexible groups (e.g., ethoxy side chains) .
- OLEX2 or WinGX : Graphical interfaces for visualizing electron density maps and validating hydrogen bonding networks .
Biological Evaluation
Q. What in vitro and in vivo models are suitable for assessing the therapeutic potential of this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., JAK2 or CDK2) using fluorescence-based ADP-Glo™ assays .
- Cellular uptake studies : Use fluorescent tagging (e.g., FITC conjugation) to monitor penetration in cancer cell lines (e.g., MCF-7) via confocal microscopy .
- Rodent models : Evaluate pharmacokinetics (oral bioavailability, half-life) and toxicity (LD₅₀) in Sprague-Dawley rats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
